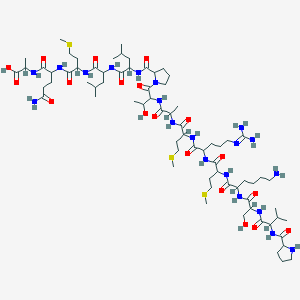
Adrenokortikotropes Hormon (1-39) (Maus, Ratte)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adrenocorticotropic hormone (1-39) is a peptide hormone consisting of 39 amino acids. It is a potent endogenous melanocortin receptor 2 agonist and plays a crucial role in the hypothalamic-pituitary-adrenal axis. This hormone stimulates the production and release of glucocorticoids from the adrenal cortex, which are essential for stress response, metabolism, and immune function .
Wissenschaftliche Forschungsanwendungen
Adrenocorticotropic hormone (1-39) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in the hypothalamic-pituitary-adrenal axis and its effects on stress response and metabolism.
Medicine: Explored for its therapeutic potential in treating adrenal insufficiency and other endocrine disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adrenocorticotropic hormone (1-39) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In industrial settings, the production of adrenocorticotropic hormone (1-39) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often exceeding 95%. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions: Adrenocorticotropic hormone (1-39) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving methionine and cysteine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds between cysteine residues.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .
Wirkmechanismus
Adrenocorticotropic hormone (1-39) exerts its effects by binding to melanocortin receptor 2 on the surface of adrenal cortex cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A, which in turn stimulates the production and release of glucocorticoids. These glucocorticoids regulate various physiological processes, including metabolism, immune response, and stress adaptation .
Vergleich Mit ähnlichen Verbindungen
Alpha-melanocyte-stimulating hormone (alpha-MSH): Shares the first 13 amino acid residues with adrenocorticotropic hormone (1-39) and also binds to melanocortin receptors.
Beta-endorphin: Another cleavage product of proopiomelanocortin, involved in pain modulation and immune response.
Gamma-melanocyte-stimulating hormone (gamma-MSH): A shorter peptide with similar receptor binding properties.
Uniqueness: Adrenocorticotropic hormone (1-39) is unique in its exclusive binding to melanocortin receptor 2 and its specific role in stimulating glucocorticoid production. Unlike other melanocortins, it does not significantly interact with other melanocortin receptors, making it a critical regulator of adrenal function .
Eigenschaften
CAS-Nummer |
77465-10-2 |
|---|---|
Molekularformel |
C₂₁₀H₃₁₅N₅₇O₅₇S |
Molekulargewicht |
4582.23 |
Sequenz |
One Letter Code: SYSMEHFRWGKPVGKKRRPVKVYPNVAENESAEAFPLEF |
Synonyme |
ACTH (1-39) (mouse, rat) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












